molecular formula C6H5N3O6S B1250028 2,4-Dinitrobenzenesulfonamide CAS No. 73901-01-6

2,4-Dinitrobenzenesulfonamide

Cat. No.: B1250028
CAS No.: 73901-01-6
M. Wt: 247.19 g/mol
InChI Key: HMMRSEKWXWQVIW-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzenesulfonamide is an organic compound with the molecular formula C6H5N3O6S. It is characterized by the presence of two nitro groups and a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2,4-Dinitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cysteine proteases, where it forms a covalent bond with the thiol group of cysteine residues, leading to enzyme inhibition . This interaction is crucial for studying the enzyme’s function and regulation. Additionally, this compound has been used in the development of fluorescent probes for detecting biothiols in living cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in acute leukemia cells . In K562 and Jurkat cells, this compound causes cell cycle arrest at the G2/M phase and G0/G1 phase, respectively, and activates both extrinsic and intrinsic apoptotic pathways . These effects are essential for understanding the compound’s potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of enzymes, forming a covalent bond with cysteine residues, leading to enzyme inhibition . This inhibition can affect various cellular processes, including cell signaling pathways and gene expression. Additionally, this compound has been used to develop fluorescent probes for imaging biothiols in living cells, where it undergoes a nucleophilic substitution reaction with thiol groups, resulting in fluorescence restoration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound-functionalized carbon dots exhibit high photostability and low toxicity, making them suitable for long-term imaging applications . The compound’s stability in different experimental conditions needs to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving acute leukemia cells, higher doses of the compound have been associated with increased cytotoxicity and apoptosis It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. Bacterial pathways for the degradation of nitrobenzene and related compounds provide insights into the metabolic processes involving this compound . These pathways often involve novel oxygenases and mutase enzymes that facilitate the breakdown and assimilation of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that this compound-functionalized carbon dots are well-distributed within cells and exhibit high selectivity for biothiols . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound-functionalized carbon dots have been used to image biothiols in living cells, where they localize to specific subcellular regions . This localization is critical for studying the compound’s effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfonamide can be synthesized through the reaction of 2,4-dinitrobenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Thiols, amines, and other nucleophiles in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Thiol-substituted benzenesulfonamides.

    Reduction: 2,4-Diaminobenzenesulfonamide.

    Oxidation: Oxidized derivatives depending on the specific conditions used.

Comparison with Similar Compounds

  • 2-Nitrobenzenesulfonamide
  • 4-Nitrobenzenesulfonamide
  • 2,4-Dinitrobenzenesulfonyl chloride

Comparison: 2,4-Dinitrobenzenesulfonamide is unique due to the presence of two nitro groups, which significantly enhance its electrophilic properties compared to mono-nitrobenzenesulfonamides. This makes it more reactive in nucleophilic substitution reactions and more effective in biological applications where strong electrophiles are required .

Properties

IUPAC Name

2,4-dinitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMRSEKWXWQVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448134
Record name 2,4-dinitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73901-01-6
Record name 2,4-dinitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitrobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Part A compound (1.01 g, 2.37 mmol) and TFA (8 mL) in CH2Cl2 (30 mL) was stirred at RT for 4.5 h. The solution was concentrated in vacuo, and the residue was dissolved in CH2Cl2 and filtered through a pad of solid K2CO3. The filtrate was concentrated in vacuo to give the corresponding crude amine. To a solution of the crude amine in THF (11.9 mL) were added pyridine (0.383 mL, 4.74 mmol) and 2,4-dinitrobenzenesulfonyl chloride (0.85 g, 3.19 mmol) and the solution was stirred at RT for 15 h. Since some starting material still remained at this point, more sulfonyl chloride (0.32 g, 1.2 mmol) was then added. After a further 4 h, HPLC analysis indicated that all starting material had been consumed. The reaction mixture was diluted with Et2O, washed with 1N aq HCl, saturated aq NaHCO3 and brine, dried (MgSO4), filtered and concentrated in vacuo to provide the crude 2,4-dinitrobenzenesulfonamide
[Compound]
Name
compound
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.383 mL
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Name
Quantity
11.9 mL
Type
solvent
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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